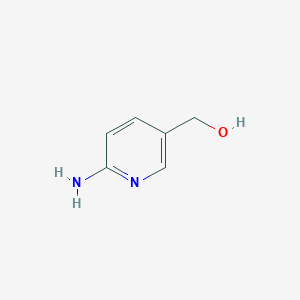

(6-Amino-3-Pyridinyl)Methanol

Description

Properties

IUPAC Name |

(6-aminopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPRFSOGPYITOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383451 | |

| Record name | (6-Amino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113293-71-3 | |

| Record name | (6-Amino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-aminopyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Amino-3-Pyridinyl)Methanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)methanol is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its significant role in the development of targeted therapies, particularly kinase inhibitors.

Chemical Properties and Structure

(6-Amino-3-Pyridinyl)methanol is a white to light orange crystalline powder. Its fundamental chemical and structural properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (6-aminopyridin-3-yl)methanol | [1] |

| CAS Number | 113293-71-3 | [2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 120 °C | [2] |

| Boiling Point | 320.2±27.0 °C (Predicted) | [2] |

| Density | 1.257±0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [2] |

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| SMILES | C1=NC(N)=CC=C1CO | [2] |

| InChI | InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8) | [2] |

| ¹H NMR (400 MHz, d6-DMSO) | δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H) | [2] |

| Mass Spectrum (ES+) | m/z 125 (M + H)⁺ | [2] |

Experimental Protocols

Synthesis of (6-Amino-3-Pyridinyl)Methanol

A common and effective method for the synthesis of (6-Amino-3-Pyridinyl)methanol is the reduction of a carboxylic acid precursor, 6-aminonicotinic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[2][3].

Materials:

-

6-Aminonicotinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (EtOH)

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

5N Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

Esterification: To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol, 0.5 eq.). Heat the reaction mixture to reflux and maintain for 16 hours[2].

-

Neutralization and Extraction: After cooling, carefully pour the reaction mixture into a concentrated aqueous solution of sodium carbonate to neutralize the acid. Extract the aqueous phase three times with ethyl acetate[2].

-

Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude ethyl 6-aminonicotinate[2].

-

Reduction: Dissolve the concentrated residue in anhydrous tetrahydrofuran (25 mL). Cool the solution to -60 °C in a dry ice/acetone bath. Slowly add lithium aluminum hydride (2.68 g, 68.6 mmol, 3.0 eq.) in portions[2].

-

Reaction Progression: Allow the reaction mixture to gradually warm to 0 °C and then heat to reflux for 1 hour. After reflux, cool the reaction to room temperature[2].

-

Quenching: Carefully quench the reaction by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (1.5 mL) at 0 °C[2].

-

Workup: Remove the resulting precipitate by filtration. Concentrate the filtrate under reduced pressure[2].

-

Purification: Purify the residue by flash column chromatography using an eluent of ethyl acetate/methanol (95:5) to afford (6-Amino-3-Pyridinyl)methanol as the final product[2].

Analytical Characterization

To ensure the purity and confirm the structure of the synthesized (6-Amino-3-Pyridinyl)methanol, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3].

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium formate as a modifier) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

-

Analysis: The sample, either directly infused or eluted from an HPLC, is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined to confirm the molecular weight[2].

-

Tandem MS (MS/MS): Fragmentation analysis can be performed to further elucidate the structure.

Role in Drug Discovery and Development

(6-Amino-3-Pyridinyl)methanol is a crucial intermediate in the synthesis of numerous kinase inhibitors. The pyridine core can act as a hinge-binding motif, a key interaction for inhibiting the catalytic activity of kinases.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in various cancers[4][5]. Small molecule inhibitors designed using the (6-Amino-3-Pyridinyl)methanol scaffold can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways[4][6].

Targeting the GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer[7][8]. Inhibitors synthesized from (6-Amino-3-Pyridinyl)methanol can target the ATP-binding pocket of GSK-3β, modulating its activity and influencing downstream pathways such as the Wnt/β-catenin and PI3K/Akt pathways[7][8].

Conclusion

(6-Amino-3-Pyridinyl)methanol stands out as a high-value building block for the synthesis of complex, biologically active molecules. Its utility in constructing potent and selective kinase inhibitors highlights its importance in modern drug discovery. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers aiming to leverage the chemical potential of this versatile compound in their scientific endeavors.

References

- 1. 6-Amino-3-pyridinemethanol 97% | CAS: 113293-71-3 | AChemBlock [achemblock.com]

- 2. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 3. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(6-Amino-3-Pyridinyl)Methanol CAS number 113293-71-3

An In-Depth Technical Guide to (6-Amino-3-Pyridinyl)Methanol (CAS 113293-71-3)

Introduction

(6-Amino-3-Pyridinyl)Methanol, with CAS number 113293-71-3, is a multifunctional pyridine derivative that serves as a critical synthetic intermediate and versatile building block in advanced chemical research and drug development.[1] Its structure, which features a pyridine ring substituted with both a primary amino group and a hydroxymethyl group, makes it an exceptionally useful scaffold for constructing more complex molecules.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of (6-Amino-3-Pyridinyl)Methanol are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 113293-71-3[2][3] |

| Molecular Formula | C₆H₈N₂O[1][3] |

| Molecular Weight | 124.14 g/mol [1][3] |

| IUPAC Name | (6-aminopyridin-3-yl)methanol[3] |

| InChI Key | TXPRFSOGPYITOT-UHFFFAOYSA-N[1] |

| SMILES | NC1=NC=C(CO)C=C1[3] |

Synthesis and Purification

The most common synthetic route to (6-Amino-3-Pyridinyl)Methanol involves the reduction of an esterified precursor derived from 6-aminonicotinic acid.[1][4]

Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis from 6-aminonicotinic acid, involving an initial esterification followed by reduction.

Step 1: Esterification of 6-Aminonicotinic Acid

-

Slowly add concentrated sulfuric acid (0.5 eq.) to a solution of 6-aminonicotinic acid (1.0 eq.) in ethanol.[4]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[4]

-

After the reaction is complete, cool the mixture and carefully pour it into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.[4]

-

Extract the aqueous phase three times with ethyl acetate (EtOAc).[4]

-

Combine the organic phases and concentrate under reduced pressure to yield the ethyl 6-aminonicotinate intermediate.

Step 2: Reduction to (6-Amino-3-Pyridinyl)Methanol

-

Dissolve the concentrated residue (ethyl 6-aminonicotinate) in anhydrous tetrahydrofuran (THF).[4]

-

Cool the solution to -60°C and slowly add lithium aluminium hydride (LiAlH₄) (3.0 eq.).[4]

-

Gradually warm the reaction mixture to 0°C and then heat to reflux for 1 hour.[4]

-

Cool the reaction to room temperature and quench by the sequential addition of water and a 5N aqueous sodium hydroxide (NaOH) solution.[4]

-

Remove the resulting precipitate by filtration.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

Purification Protocol

To achieve high purity (>97%), the crude product can be purified using the following method:

-

Column Chromatography : The residue is purified by flash column chromatography.[4]

-

Stationary Phase : Silica gel.

-

Eluent : A mixture of ethyl acetate and methanol (EtOAc/MeOH 95:5) is typically used.[4]

-

-

Recrystallization : Further purification can be achieved by recrystallization, often using ethanol/water mixtures.[1]

References

- 1. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent [benchchem.com]

- 2. (6-Aminopyridin-3-yl)methanol | C6H8N2O | CID 2794829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-3-pyridinemethanol 97% | CAS: 113293-71-3 | AChemBlock [achemblock.com]

- 4. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

(6-Amino-3-Pyridinyl)Methanol molecular weight and formula

An In-depth Technical Guide on (6-Amino-3-Pyridinyl)Methanol

This technical guide provides a comprehensive overview of (6-Amino-3-Pyridinyl)Methanol, a versatile pyridine derivative crucial in chemical research and drug development. It serves as a key intermediate and building block for more complex molecules, particularly in the synthesis of targeted small molecule inhibitors.[1] This document details its molecular properties, experimental protocols for its synthesis and characterization, and visual representations of its chemical reactivity and synthesis workflow.

Molecular Data

The fundamental molecular and physical properties of (6-Amino-3-Pyridinyl)Methanol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2][3] |

| IUPAC Name | (6-aminopyridin-3-yl)methanol | [2] |

| CAS Number | 113293-71-3 | [1][2][4] |

| SMILES | NC1=NC=C(CO)C=C1 | [2] |

| InChI Key | TXPRFSOGPYITOT-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (6-Amino-3-Pyridinyl)Methanol are critical for its application in research.

Synthesis Protocol

A common method for the synthesis of (6-Amino-3-Pyridinyl)Methanol involves the reduction of an ester derivative of 6-aminonicotinic acid.[4]

Step 1: Esterification of 6-Aminonicotinic Acid

-

Slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol) to a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL).[4]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[4]

-

After completion, carefully pour the mixture into a concentrated aqueous solution of Na₂CO₃ for neutralization.[4]

-

Extract the aqueous phase three times with ethyl acetate (EtOAc).[4]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

Step 2: Reduction to (6-Amino-3-Pyridinyl)Methanol

-

Dissolve the concentrated residue from the previous step in anhydrous tetrahydrofuran (THF) (25 mL).[4]

-

Slowly add lithium aluminium hydride (2.68 g, 68.6 mmol) at -60 °C.[4]

-

Gradually warm the reaction mixture to 0 °C, and then heat to reflux for 1 hour.[4]

-

Cool the reaction to room temperature and quench by the addition of water (1.5 mL) followed by 5N aqueous NaOH (1.5 mL).[4]

-

Remove the precipitate by filtration and concentrate the filtrate under reduced pressure.[4]

Step 3: Purification

-

Purify the resulting residue using flash column chromatography with an eluent of EtOAc/MeOH (95:5) to yield the final product, (6-Amino-3-Pyridinyl)Methanol.[4]

Characterization Protocols

To confirm the identity and purity of the synthesized (6-Amino-3-Pyridinyl)Methanol, the following analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are used to confirm the molecular structure. In a DMSO-d₆ solvent, the aromatic protons of the pyridine ring typically appear in the δ 6.5–8.5 ppm range.[1] The structure of the product can be confirmed by ¹H NMR and mass spectrometry.[4] For example, ¹H NMR (400 MHz, d6-DMSO) shows peaks at δ= 7.82, 7.32, 6.40, 5.77, and 4.27 ppm.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the key functional groups. Characteristic peaks are expected around 3350 cm⁻¹ for the N-H stretch of the amino group and around 1050 cm⁻¹ for the C-O stretch of the hydroxyl group.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry, such as Electrospray Ionization (ESI-MS), is used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 125.[1][4]

Visualizations

The following diagrams illustrate the chemical reactivity and synthesis pathway of (6-Amino-3-Pyridinyl)Methanol.

References

- 1. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent [benchchem.com]

- 2. 6-Amino-3-pyridinemethanol 97% | CAS: 113293-71-3 | AChemBlock [achemblock.com]

- 3. 6-Amino-2-pyridinemethanol | C6H8N2O | CID 11182606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (6-Amino-3-Pyridinyl)Methanol from 6-aminonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Amino-3-Pyridinyl)Methanol, a valuable building block in pharmaceutical and materials science research, starting from 6-aminonicotinic acid.[1][2] This document outlines the chemical properties of the materials, a detailed experimental protocol for the synthesis, and relevant data presented for clarity and reproducibility.

Introduction

(6-Amino-3-Pyridinyl)Methanol is a versatile pyridine derivative with a primary amino group and a hydroxymethyl group, making it a critical intermediate in the synthesis of complex organic molecules.[1] In medicinal chemistry, it is frequently used to create targeted small molecule inhibitors, particularly for kinase targets.[1] 6-aminonicotinic acid, the starting material, is a stable compound used as an intermediate in the synthesis of various pharmaceuticals, including those with antiproliferative and antibacterial properties.[2][3][4][5] This guide details a two-step synthesis process involving an initial esterification of 6-aminonicotinic acid followed by the reduction of the resulting ester to yield (6-Amino-3-Pyridinyl)Methanol.

Material Properties

A clear understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis. The properties of 6-aminonicotinic acid and (6-Amino-3-Pyridinyl)Methanol are summarized in the table below.

| Property | 6-aminonicotinic acid | (6-Amino-3-Pyridinyl)Methanol |

| Synonyms | 6-Aminopyridine-3-carboxylic acid, 2-Amino-5-pyridinecarboxylic acid | (6-aminopyridin-3-yl)methanol |

| CAS Number | 3167-49-5 | 113293-71-3 |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₈N₂O |

| Molecular Weight | 138.12 g/mol [3][6] | 124.14 g/mol [1] |

| Appearance | White to greyish powder, Light yellow Cryst[2][4] | - |

| Melting Point | >300 °C[2][3][4] | - |

| Boiling Point | ~373.6 °C[3] | - |

| Purity | ≥ 98% (HPLC)[3] | 97% |

Synthesis Workflow

The synthesis of (6-Amino-3-Pyridinyl)Methanol from 6-aminonicotinic acid is a two-step process. The first step is an esterification of the carboxylic acid, and the second step is a reduction of the ester to the corresponding alcohol.

Experimental Protocol

The following protocol details the synthesis of (6-Amino-3-Pyridinyl)Methanol from 6-aminonicotinic acid.

Step 1: Synthesis of Ethyl 6-aminonicotinate

-

To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol, 0.5 eq.).[7]

-

Heat the reaction mixture to reflux and maintain for 16 hours.[7]

-

After completion, carefully pour the mixture into a concentrated aqueous solution of Na₂CO₃ for neutralization.[7]

-

Extract the aqueous phase three times with ethyl acetate (EtOAc).[7]

-

Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 6-aminonicotinate.[7]

Step 2: Synthesis of (6-Amino-3-Pyridinyl)Methanol

-

Dissolve the crude ethyl 6-aminonicotinate from the previous step in anhydrous tetrahydrofuran (THF) (25 mL).[7]

-

At -60 °C, slowly add lithium aluminium hydride (LiAlH₄) (2.68 g, 68.6 mmol, 3.0 eq.).[7]

-

Gradually warm the reaction mixture to 0 °C, and then reflux for 1 hour.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Quench the reaction by the sequential addition of water (1.5 mL) and 5N aqueous NaOH (1.5 mL).[7]

-

Remove the precipitate by filtration.[7]

-

Concentrate the filtrate under reduced pressure.[7]

-

Purify the residue by flash column chromatography using an eluent of EtOAc/MeOH (95:5) to afford (6-Amino-3-Pyridinyl)Methanol.[7]

Results and Data

The synthesis yields (6-Amino-3-Pyridinyl)Methanol, with the structure confirmed by ¹H NMR and mass spectrometry.

| Parameter | Value |

| Yield | 2.15 g (72%) |

| ¹H NMR (400 MHz, d6-DMSO) | δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H) |

| Mass Spectrometry (ES+) | 125 (M + H)⁺ |

The data presented is based on the cited experimental procedure.[7]

Reaction Pathway

The chemical transformation from 6-aminonicotinic acid to (6-Amino-3-Pyridinyl)Methanol is illustrated below.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of (6-Amino-3-Pyridinyl)Methanol from 6-aminonicotinic acid. The described method is robust and provides a good yield, making it suitable for laboratory-scale synthesis. The final product is a key intermediate for the development of novel therapeutic agents and advanced materials. Researchers and drug development professionals can utilize this information for their synthetic chemistry needs.

References

- 1. (6-Amino-3-Pyridinyl)Methanol | High-Purity Reagent [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 5. 6-Aminonicotinic acid CAS#: 3167-49-5 [m.chemicalbook.com]

- 6. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

The Rising Potential of (6-Amino-3-Pyridinyl)Methanol Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (6-Amino-3-Pyridinyl)Methanol scaffold is emerging as a versatile and valuable building block in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both a primary amino group and a hydroxymethyl group, provides a flexible platform for the synthesis of a diverse range of derivatives with significant therapeutic potential.[1] This guide delves into the reported biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support further research and development in this promising area.

I. Overview of Biological Activities

Derivatives of the 6-aminopyridine core, closely related to (6-Amino-3-Pyridinyl)Methanol, have demonstrated a spectrum of biological activities, most notably in the fields of oncology and neuroscience. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases, making these compounds attractive candidates for the development of kinase inhibitors.[1] Furthermore, modifications of the pyridine scaffold have led to the discovery of compounds with potent anticancer, anticonvulsant, and neuroprotective properties.

II. Quantitative Biological Data

The following tables summarize the quantitative biological activity data for several key 6-aminopyridine derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer and Cytotoxic Activity of 6-Aminopyridine Derivatives

| Compound ID | Derivative Class | Cell Line | Assay Type | Activity (IC50/EC50) | Reference |

| 5o | 6-amino-2-pyridone-3,5-dicarbonitrile | GL261 (murine glioma) | Cytotoxicity | 11.2 µM | [2] |

| U87 (human glioblastoma) | Cytotoxicity | Potent activity reported | [2] | ||

| HepG2 (human liver cancer) | Cytotoxicity | Potent activity reported | [2] | ||

| A549 (human lung cancer) | Cytotoxicity | Potent activity reported | [2] | ||

| MCF7 (human breast cancer) | Cytotoxicity | Potent activity reported | [2] | ||

| Compound 9 | 9-aminoacridine | HeLa (cervical cancer) | MTT Assay | 13.75 µg/ml | [3] |

| A-549 (lung cancer) | MTT Assay | 18.75 µg/ml | [3] | ||

| DLA (Dalton's Lymphoma Ascites) | Cytotoxicity | 337.5 µg/ml | [3] |

Table 2: Kinase Inhibitory Activity of 6-Aminopyridine Derivatives

| Compound ID | Derivative Class | Target Kinase | Assay Type | Activity (IC50) | Reference |

| 8d | 6-amino pyridine clubbed heterocycle | GSK-3β | In-vitro kinase assay | 0.77 ± 0.01 μM | [4] |

| CK-1δ | In-vitro kinase assay | 0.57 ± 0.12 μM | [4] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (6-Amino-3-Pyridinyl)Methanol derivatives and related compounds.

A. Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., HeLa, A-549)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(6-Amino-3-Pyridinyl)Methanol derivative compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

B. In-vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against specific protein kinases.

Materials:

-

Recombinant human kinases (e.g., GSK-3β, CK-1δ)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (derivatives of (6-Amino-3-Pyridinyl)Methanol)

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In each well of the plate, add the kinase, the specific substrate, and the test compound at the desired concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

-

Luminescence Measurement: Measure the luminescent signal using a luminometer.

-

Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the luminescent signal compared to the control wells without the inhibitor. The IC50 value is calculated from the dose-response curve.

IV. Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by 6-aminopyridine derivatives and a typical experimental workflow for their evaluation.

Caption: A generalized workflow for the discovery and development of bioactive (6-Amino-3-Pyridinyl)Methanol derivatives.

Caption: Inhibition of GSK-3β and CK-1δ signaling pathways by 6-aminopyridine derivatives.

V. Conclusion and Future Directions

The derivatives of (6-Amino-3-Pyridinyl)Methanol and related 6-aminopyridines represent a promising class of compounds with diverse biological activities. The available data, particularly on their anticancer and kinase inhibitory potential, underscore the importance of this scaffold in drug discovery. Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship. Further exploration of their potential in treating neurodegenerative diseases is also warranted. This guide provides a foundational resource to aid researchers in navigating the exciting and evolving landscape of (6-Amino-3-Pyridinyl)Methanol derivatives.

References

- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Functional Groups of (6-Amino-3-Pyridinyl)Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)Methanol, also known as 2-amino-5-(hydroxymethyl)pyridine, is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a primary amino group and a hydroxymethyl group, provides multiple sites for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and libraries of compounds for drug discovery. The pyridine core, in particular, is recognized as a key "hinge-binding" motif in the development of kinase inhibitors. This guide provides a comprehensive overview of the reactivity of its core functional groups, supported by experimental insights and protocols to aid in the design of novel synthetic routes.

Core Functional Groups and Their Reactivity

The chemical behavior of (6-Amino-3-Pyridinyl)Methanol is dictated by the interplay of its three key functional groups: the primary aromatic amine, the primary alcohol, and the pyridine ring.

-

Primary Amino Group (-NH₂): Located at the 6-position of the pyridine ring, this group is a key site for nucleophilic reactions. It can readily undergo acylation, alkylation, and other substitution reactions. The basicity of this amino group is influenced by the electron-withdrawing nature of the pyridine ring.

-

Hydroxymethyl Group (-CH₂OH): Positioned at the 3-position, this primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid under various conditions. It also offers a handle for esterification and etherification reactions.

-

Pyridine Ring: The pyridine ring is a heteroaromatic system that can participate in electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of further functionalization. The nitrogen atom in the ring also influences the overall electron density and basicity of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (6-Amino-3-Pyridinyl)Methanol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 120 °C | [1] |

| Boiling Point | 320.2±27.0 °C (Predicted) | [1] |

| pKa (amino group) | ~4.5 (Predicted) | |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [1] |

Spectroscopic Data

The structure of (6-Amino-3-Pyridinyl)Methanol can be confirmed by various spectroscopic techniques, with key data summarized in Table 2.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, d₆-DMSO) | δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H) | [1] |

| Mass Spectrometry (ES+) | m/z = 125 (M + H)⁺ | [1] |

Key Chemical Transformations and Experimental Protocols

This section details the primary reactions involving the functional groups of (6-Amino-3-Pyridinyl)Methanol and provides representative experimental protocols. These protocols are based on established methodologies for similar substrates and may require optimization for this specific molecule.

Reactions of the Hydroxymethyl Group: Oxidation

The primary alcohol of (6-Amino-3-Pyridinyl)Methanol can be selectively oxidized to the corresponding aldehyde, 6-aminopyridine-3-carbaldehyde, a valuable intermediate for further synthetic transformations such as reductive amination and Wittig reactions.

Reaction Pathway: Oxidation of the Hydroxymethyl Group

Caption: Oxidation of the hydroxymethyl group to an aldehyde.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a general procedure for the oxidation of primary alcohols.

-

Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Substrate: Dissolve (6-Amino-3-Pyridinyl)Methanol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-aminopyridine-3-carbaldehyde.

Quantitative Data for Oxidation of Primary Alcohols to Aldehydes

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| PCC | DCM | Room Temp. | 80-95 | Mild conditions, but chromium is toxic. |

| MnO₂ | DCM/Chloroform | Room Temp. to Reflux | Variable | Selective for allylic and benzylic alcohols. |

| Swern Oxidation | DCM | -78 to Room Temp. | >90 | Requires cryogenic conditions. |

| Dess-Martin Periodinane | DCM | Room Temp. | >90 | Mild conditions, but reagent is explosive. |

Reactions of the Amino Group: Acylation and Alkylation

The primary amino group is a versatile handle for introducing a variety of substituents through N-acylation and N-alkylation reactions.

3.2.1. N-Acylation

N-acylation with acyl chlorides or anhydrides yields the corresponding amides. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Reaction Pathway: N-Acylation of the Amino Group

References

A Technical Guide to the Solubility of (6-Amino-3-Pyridinyl)Methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Amino-3-Pyridinyl)Methanol is a pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This technical guide addresses the solubility of (6-Amino-3-Pyridinyl)Methanol, providing a framework for its empirical determination in the common absence of publicly available quantitative data. This document outlines the predicted solubility behavior based on the compound's structural features, presents a detailed experimental protocol for solubility measurement, and includes a visual workflow to guide laboratory practice.

Introduction

(6-Amino-3-Pyridinyl)Methanol, also known as (6-aminopyridin-3-yl)methanol, is a bifunctional organic molecule featuring a pyridine ring substituted with both an amino group and a hydroxymethyl group. These functional groups dictate its physicochemical properties, including its solubility. The amino group provides a basic character and potential for hydrogen bonding, while the hydroxyl group also contributes to its polarity and hydrogen bonding capabilities. The pyridine ring itself is a polar aromatic system. The interplay of these features suggests that the solubility of (6-Amino-3-Pyridinyl)Methanol will be highly dependent on the nature of the solvent.

This guide provides a robust experimental protocol for researchers to determine the solubility of (6-Amino-3-Pyridinyl)Methanol in solvents relevant to their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of (6-Amino-3-Pyridinyl)Methanol is provided below.

| Property | Value |

| IUPAC Name | (6-aminopyridin-3-yl)methanol[2] |

| CAS Number | 113293-71-3[2][3] |

| Molecular Formula | C₆H₈N₂O[2] |

| Molecular Weight | 124.14 g/mol [2] |

| Appearance | Solid (predicted) |

| Purity | 97%[2] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of (6-Amino-3-Pyridinyl)Methanol can be predicted in various classes of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents, which can solvate the polar functional groups of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in non-polar solvents due to the polar nature of the (6-Amino-3-Pyridinyl)Methanol molecule.

Experimental Determination of Solubility

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.[4][5][6]

Materials and Equipment

-

(6-Amino-3-Pyridinyl)Methanol

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[8] The time required for equilibration should be determined empirically by measuring the concentration at different time points until it remains constant.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.[7]

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a suitable syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[7]

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).[7]

-

Analyze the diluted samples using a validated analytical method to determine the concentration of (6-Amino-3-Pyridinyl)Methanol.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.[7]

-

-

Calculation:

-

Calculate the solubility from the concentration obtained in the analysis step. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

While specific quantitative data for (6-Amino-3-Pyridinyl)Methanol is not publicly available, the results from the experimental protocol described above should be presented in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of (6-Amino-3-Pyridinyl)Methanol at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| e.g., Methanol | Polar Protic | [Insert Value] | [Insert Value] |

| e.g., Acetone | Polar Aprotic | [Insert Value] | [Insert Value] |

| e.g., Toluene | Non-Polar | [Insert Value] | [Insert Value] |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of (6-Amino-3-Pyridinyl)Methanol using the shake-flask method.

Caption: Experimental workflow for determining the solubility of (6-Amino-3-Pyridinyl)Methanol.

Conclusion

While quantitative solubility data for (6-Amino-3-Pyridinyl)Methanol in organic solvents is not extensively documented in the public domain, this technical guide provides a comprehensive framework for its determination. The presented experimental protocol, based on the reliable shake-flask method, offers a standardized approach for researchers to generate accurate and reproducible solubility data. Understanding the solubility profile is a critical step in the successful application of (6-Amino-3-Pyridinyl)Methanol in research and development.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. 6-Amino-3-pyridinemethanol 97% | CAS: 113293-71-3 | AChemBlock [achemblock.com]

- 3. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(6-Amino-3-Pyridinyl)Methanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (6-Amino-3-Pyridinyl)Methanol, a key building block in pharmaceutical synthesis. This document covers procurement, physicochemical properties, safety and handling, and a detailed experimental protocol for its application in the synthesis of a CDK4/6 inhibitor intermediate.

Purchasing and Suppliers

(6-Amino-3-Pyridinyl)Methanol (CAS No. 113293-71-3) is readily available from a variety of chemical suppliers. Purity levels typically range from 96% to over 98%. When purchasing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Below is a summary of representative suppliers for (6-Amino-3-Pyridinyl)Methanol:

| Supplier | Product Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | AC451500050 | 97% | 5 g |

| BLD Pharm | 113293-71-3 | - | - |

| Benchchem | B050438 | - | - |

| ChemUniverse | P85732 | 97% | 100 mg, 250 mg, 1 g |

| Anax Laboratories | - | >98% | - |

| Pharmblock | PB0176628 | 96% | 5 g |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and product specifications are subject to change. Researchers should always verify information directly with the supplier.

A typical workflow for procuring a research chemical like (6-Amino-3-Pyridinyl)Methanol is outlined in the diagram below.

Caption: A generalized workflow for the procurement of research chemicals.

Physicochemical Properties

(6-Amino-3-Pyridinyl)Methanol is a pyridine derivative with the following properties:

| Property | Value |

| CAS Number | 113293-71-3 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118-122 °C |

| Boiling Point | ~320.2 °C (Predicted) |

| Solubility | Soluble in methanol and DMSO |

Safety and Handling

(6-Amino-3-Pyridinyl)Methanol is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of CDK4/6 Inhibitors

(6-Amino-3-Pyridinyl)Methanol is a crucial intermediate in the synthesis of several cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs used in cancer therapy.[1] One prominent example is its use in the synthesis of Abemaciclib, a drug approved for the treatment of certain types of breast cancer.[2]

The CDK4/6 pathway plays a critical role in the regulation of the cell cycle. Dysregulation of this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer. CDK4/6 inhibitors work by blocking the activity of these kinases, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression at the G1/S checkpoint.[3][4]

Caption: The role of CDK4/6 in cell cycle progression and its inhibition.

Experimental Protocol: Synthesis of a Pyrimidine Intermediate for a CDK4/6 Inhibitor

This protocol describes a representative Suzuki coupling reaction using (6-Amino-3-Pyridinyl)Methanol as a key building block to form a biaryl structure, a common core in many kinase inhibitors. This procedure is adapted from principles of Suzuki-Miyaura cross-coupling of aminopyridines.[5]

Reaction Scheme:

(6-Amino-3-Pyridinyl)Methanol + Arylboronic Acid --[Pd Catalyst, Base]--> 6-Amino-3-(aryl)pyridin-3-yl)methanol

Materials:

-

(6-Amino-3-Pyridinyl)Methanol

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (6-Amino-3-Pyridinyl)Methanol (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of the inert gas.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. All chemical reactions should be performed by trained individuals in a suitable laboratory setting.

References

An In-depth Technical Guide to the Safety and Handling of (6-Amino-3-Pyridinyl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (6-Amino-3-Pyridinyl)Methanol (CAS No. 113293-71-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

(6-Amino-3-Pyridinyl)Methanol is a yellow solid at room temperature.[1] Its structural features, an amino group and a hydroxymethyl group on a pyridine ring, make it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Data for (6-Amino-3-Pyridinyl)Methanol

| Property | Value | Source |

| IUPAC Name | (6-aminopyridin-3-yl)methanol | [1] |

| CAS Number | 113293-71-3 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| Melting Point | 60 - 63 °C | [2] |

| Boiling Point | 248 °C | [2] |

| pKa (amino group) | ~4.5 (estimated) | [1] |

Hazard Identification and Toxicology

(6-Amino-3-Pyridinyl)Methanol is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] |

| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |

Summary of Toxicological Hazards: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][4] It can cause significant irritation to the skin, eyes, and respiratory system.[2][3] Prolonged or repeated exposure may lead to organ damage.[2] While specific LD50 data for this exact isomer is not readily available, related pyridine derivatives exhibit considerable toxicity. For instance, the oral LD50 for pyridine in rats is 891 mg/kg.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Hand Protection: Chemical-resistant gloves such as butyl rubber or Viton®. Nitrile gloves are not recommended for prolonged contact with pyridine derivatives.

-

Eye/Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.

-

Skin and Body Protection: A flame-retardant laboratory coat and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Safe Handling Practices

-

Work exclusively in a well-ventilated area, preferably a chemical fume hood.[2]

-

Avoid generating dust.[2]

-

Keep away from sources of ignition, including heat, sparks, and open flames.[2]

-

Use non-sparking tools and explosion-proof equipment where necessary.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly after handling and before breaks.[2]

Storage Conditions

-

Store in a tightly closed, properly labeled container.[2]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Recommended storage is often at 0-8 °C for long-term stability.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

The storage area should be secured and accessible only to authorized personnel.[2]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[2]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[2]

Accidental Release Measures

-

Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.

-

Specific Hazards: The compound is combustible.[5] Upon heating, it can form explosive mixtures with air.[5] Hazardous combustion products include carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocols

Protocol for Weighing and Preparing a Stock Solution

This protocol outlines the safe procedure for preparing a stock solution of (6-Amino-3-Pyridinyl)Methanol.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, volumetric flask, appropriate solvent (e.g., DMSO, Methanol), and secondary containment.

-

Don all required PPE as specified in Section 3.1.

-

-

Weighing the Compound:

-

Perform all weighing operations inside the chemical fume hood.

-

Place a weigh boat on the analytical balance and tare.

-

Carefully transfer the desired amount of (6-Amino-3-Pyridinyl)Methanol solid to the weigh boat using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Preparing the Solution:

-

Place the volumetric flask in secondary containment within the fume hood.

-

Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used.

-

Add a portion of the desired solvent to the flask (approximately half the final volume).

-

Gently swirl the flask to dissolve the solid completely. Sonication may be used if necessary.

-

Once dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

-

Labeling and Storage:

-

Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the solution according to the storage conditions outlined in Section 3.3.

-

-

Cleanup:

-

Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent-dampened cloth inside the fume hood.

-

Dispose of all contaminated disposable materials (weigh boat, gloves, wipes) as hazardous waste.

-

Disposal Considerations

All waste containing (6-Amino-3-Pyridinyl)Methanol must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Segregation: Do not mix pyridine-containing waste with incompatible waste streams, such as strong oxidizers or acids.

-

Disposal Route: Disposal must be handled by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Never pour this chemical or its solutions down the drain.[6]

Role in Drug Discovery & Relevant Pathways

(6-Amino-3-Pyridinyl)Methanol is not typically a pharmacologically active agent itself but serves as a crucial structural motif and synthetic intermediate in medicinal chemistry.[1] Its pyridine ring can act as a hinge-binding motif, and the amino and hydroxyl groups provide versatile points for chemical modification.[1] This makes it a valuable building block for creating libraries of compounds for screening and for the targeted synthesis of small molecule inhibitors, particularly kinase inhibitors.

One such application is in the development of inhibitors for the SHP2 protein tyrosine phosphatase, an oncoprotein involved in cancer cell signaling pathways. The aminopyridine core is instrumental in forming potent inhibitors that target this pathway.

Visualizations

Caption: Flowchart for the safe weighing and preparation of a solution.

Caption: Logical diagram showing the compound's use in synthesizing an API.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Amino-3-Pyridinyl)Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)Methanol is a versatile bifunctional building block in medicinal chemistry, serving as a valuable starting material for the synthesis of a wide array of kinase inhibitors.[1] Its pyridine core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. The presence of both an amino and a hydroxymethyl group provides two points for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed protocols for the synthesis of a representative furo[2,3-d]pyrimidine-based kinase inhibitor utilizing (6-Amino-3-Pyridinyl)Methanol, along with protocols for its biological evaluation and an overview of the targeted signaling pathways.

Target Kinases and Signaling Pathways

The furo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors. By incorporating (6-Amino-3-Pyridinyl)Methanol, it is possible to synthesize potent inhibitors of key kinases implicated in cancer and other diseases, such as c-Kit and KDR (Vascular Endothelial Growth Factor Receptor 2).

-

c-Kit Signaling: The c-Kit receptor tyrosine kinase is crucial for the proliferation and survival of various cell types, including hematopoietic stem cells and mast cells.[1][2] Upon binding its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT and MAPK pathways, which drive cell growth and survival.[2][3] Aberrant c-Kit activation is a known driver in several cancers, including gastrointestinal stromal tumors (GISTs).[4]

-

KDR (VEGFR2) Signaling: KDR is the primary receptor for Vascular Endothelial Growth Factor-A (VEGF-A) and a key mediator of angiogenesis, the formation of new blood vessels.[5][6] Activation of KDR by VEGF-A triggers signaling pathways that promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.[5][7]

Dual inhibition of c-Kit and KDR is a validated therapeutic strategy in oncology, targeting both the tumor cells directly and the tumor's blood supply.

Experimental Protocols

This section details the synthesis of a representative kinase inhibitor, N-((5-((6-amino-3-pyridinyl)methoxy)furo[2,3-d]pyrimidin-4-yl)cyclopropanecarboxamide (A-101) , and its subsequent biological evaluation.

Protocol 1: Synthesis of N-((5-((6-amino-3-pyridinyl)methoxy)furo[2,3-d]pyrimidin-4-yl)cyclopropanecarboxamide (A-101)

Step 1: Synthesis of 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine

This protocol is adapted from general methods for the synthesis of furo[2,3-d]pyrimidine derivatives.

-

Materials: 4,6-dichloro-5-formylpyrimidine, Sodium methoxide, Methanol, Hydrochloric acid.

-

Procedure:

-

To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 eq) in methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with 2N HCl.

-

Concentrate the mixture under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude product by column chromatography to obtain 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine.

-

Step 2: Synthesis of 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine

-

Materials: 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine, (6-Amino-3-Pyridinyl)Methanol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine (1.0 eq) and (6-Amino-3-Pyridinyl)Methanol (1.1 eq) in anhydrous THF, add PPh3 (1.2 eq).

-

Cool the mixture to 0 °C and add DIAD (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine.

-

Step 3: Synthesis of A-101

-

Materials: 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine, Cyclopropanecarboxamide, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Cesium carbonate (Cs2CO3), Anhydrous 1,4-dioxane.

-

Procedure:

-

To a reaction vessel, add 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine (1.0 eq), cyclopropanecarboxamide (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.1 eq), and Xantphos (0.2 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous 1,4-dioxane.

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the final product, A-101.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of the synthesized compound against c-Kit and KDR kinases.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of compound A-101.

-

Materials: Recombinant human c-Kit and KDR kinase domains, ATP, Poly(Glu, Tyr) 4:1 substrate, 96-well plates, Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), A-101 stock solution in DMSO, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate.

-

Procedure:

-

Coat a 96-well plate with Poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of A-101 in kinase buffer.

-

Add the kinase (c-Kit or KDR) to each well, followed by the diluted compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Wash the plate to remove excess reagents.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesized kinase inhibitor A-101.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Yield (%) |

| 1 | 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine | 4,6-dichloro-5-formylpyrimidine | 65 |

| 2 | 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine | 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine | 55 |

| 3 | A-101 | 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine | 40 |

Table 2: In Vitro Kinase Inhibitory Activity of A-101

| Target Kinase | IC50 (nM) |

| c-Kit | 15 |

| KDR (VEGFR2) | 25 |

| PDGFRβ | 80 |

| Flt-3 | >1000 |

Visualizations

Signaling Pathway Diagrams

Caption: c-Kit Signaling Pathway

Caption: KDR (VEGFR2) Signaling Pathway

Experimental Workflow

Caption: Synthetic & Assay Workflow

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. KIT gene: MedlinePlus Genetics [medlineplus.gov]

- 5. VEGF-R2/KDR (FLK1, Kinase insert domain receptor, CD309, VEGFR2) | BioVendor R&D [biovendor.com]

- 6. KDR - MULTI SCIENCES [multisciences.net]

- 7. sinobiological.com [sinobiological.com]

Application Notes and Protocols for the Reduction of (6-Amino-3-Pyridinyl)Methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)Methanol is a versatile bifunctional molecule featuring a pyridine ring substituted with both an amino and a hydroxymethyl group. This unique structure makes it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The reduction of the hydroxymethyl group to a methyl group, yielding 6-amino-3-methylpyridine (also known as 2-amino-5-picoline), is a key transformation that leads to compounds with significant biological activities. These derivatives are integral intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] For instance, 6-amino-3-methylpyridine is a precursor for drugs such as the sedative-hypnotic Zolpidem, the anti-inflammatory and antioxidant Pirfenidone, and Avosentan, which is used in the management of diabetic nephropathy.[5] In the agrochemical sector, it is used to produce the pesticide Fluazuron.[5]

This document provides detailed application notes on the significance of this reduction and protocols for achieving the transformation, along with information on the biological relevance of the resulting derivatives.

Application Notes

The reduction of the hydroxymethyl group on the pyridine ring is a critical step in modifying the steric and electronic properties of the parent molecule. This transformation can significantly impact the biological activity of the resulting derivatives. The product of this reduction, 6-amino-3-methylpyridine, has been shown to exhibit a range of pharmacological effects, including anticonvulsant, sympathetic blocking, and antihistaminic properties.[6] Its derivatives are explored for treating neurological disorders and for their anti-inflammatory and antimicrobial potential.[2][7][8]

The primary application of this reduction is in providing a key building block for more complex molecules. The presence of the amino group allows for further functionalization, such as amide bond formation or diazotization, while the methyl group can influence the molecule's lipophilicity and binding interactions with biological targets.

Experimental Protocols

While direct protocols for the reduction of (6-Amino-3-Pyridinyl)Methanol are not extensively reported, methods for the deoxygenation of benzylic-type alcohols on heterocyclic rings can be adapted. Catalytic hydrogenation is a common and effective method for such transformations.

Protocol 1: Catalytic Hydrogenolysis for the Reduction of (6-Amino-3-Pyridinyl)Methanol

This protocol describes a general method for the hydrogenolysis of a benzylic alcohol on a pyridine ring to a methyl group using a palladium on carbon (Pd/C) catalyst. This method is widely used for C-O bond cleavage and is generally tolerant of other functional groups like amines, although catalyst poisoning can sometimes be a concern.

Materials:

-

(6-Amino-3-Pyridinyl)Methanol

-

Palladium on Carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like methanol or acetic acid)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for hydrogenation reactions (e.g., Parr hydrogenator or a flask with a balloon)

-

Filtration apparatus (e.g., Celite® or a syringe filter)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve (6-Amino-3-Pyridinyl)Methanol (1.0 eq) in ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol% of Pd).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 6-amino-3-methylpyridine can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome:

This procedure is expected to yield 6-amino-3-methylpyridine. The reaction conditions, such as hydrogen pressure, temperature, and solvent, may need to be optimized for this specific substrate to maximize the yield and minimize side reactions.

Data Presentation

| Parameter | Starting Material | Product |

| IUPAC Name | (6-Aminopyridin-3-yl)methanol | 6-Amino-3-methylpyridine |

| Synonyms | 2-Amino-5-(hydroxymethyl)pyridine | 2-Amino-5-picoline, 5-Amino-2-picoline |

| Molecular Formula | C₆H₈N₂O | C₆H₈N₂ |

| Molecular Weight | 124.14 g/mol | 108.14 g/mol |

| Appearance | White to light yellow solid | White to yellowish crystalline powder |

| Melting Point | 120-122 °C | 76-77 °C |

Visualization of the Reduction Pathway

Caption: General reaction scheme for the catalytic hydrogenolysis of (6-Amino-3-Pyridinyl)Methanol.

Potential Biological Signaling Pathways

While the direct molecular targets of 6-amino-3-methylpyridine derivatives are diverse and depend on the final drug molecule, their applications in neurological disorders suggest potential interactions with neurotransmitter systems. For instance, Zolpidem, derived from this scaffold, is a positive allosteric modulator of GABA-A receptors. The anticonvulsant activity observed for some derivatives also points towards modulation of ion channels or neurotransmitter receptors in the central nervous system.[6]

The anti-inflammatory effects of compounds like Pirfenidone suggest interference with inflammatory signaling cascades, potentially involving cytokines and growth factors.

Caption: A potential signaling pathway for a 6-amino-3-methylpyridine derivative like Zolpidem.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 6. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Amino-3-Nitro-2-Methylpyridine Manufacturer & Supplier China | CAS 4214-80-0 | Properties, Applications, Safety Data [pipzine-chem.com]

- 8. chemimpex.com [chemimpex.com]

Application Notes and Protocols: The Utility of (6-Amino-3-Pyridinyl)Methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction